Benzyl beta-primeveroside
Overview
Description
Benzyl beta-primeveroside is a molecular entity focused on ‘small’ chemical compounds . It is a 6-O-(β-D-xylopyranosyl)-β-D-glucopyranoside in which the anomeric substituent is specified as benzyl .
Synthesis Analysis
Benzyl beta-primeveroside is synthesized by a unique disaccharide-specific glycosidase, β-primeverosidase, which is found in tea plants . This enzyme hydrolyzes aroma precursors of β-primeverosides to liberate various aroma compounds . The β-primeverosidase selectively recognizes the β-primeverosides as substrates and specifically hydrolyzes the β-glycosidic bond between the disaccharide and the aglycons .Molecular Structure Analysis
The molecular formula of Benzyl beta-primeveroside is C18H26O10 . It has an average mass of 402.393 Da and a monoisotopic mass of 402.152588 Da .Chemical Reactions Analysis
The β-primeverosidase enzyme hydrolyzes β-primeverosides to liberate a primeverose unit and aglycons . The stereochemistry for enzymatic hydrolysis of 2-phenylethyl β-primeveroside by the β-primeverosidase was followed by 1H-nuclear magnetic resonance spectroscopy, revealing that the enzyme hydrolyzes the β-primeveroside by a retaining mechanism .Physical And Chemical Properties Analysis
The molecular formula of Benzyl beta-primeveroside is C18H26O10 . It has an average mass of 402.393 Da and a monoisotopic mass of 402.152588 Da .Scientific Research Applications
Aroma Precursors in Plants
Benzyl beta-primeveroside, identified in various plants, plays a significant role as an aroma precursor. Studies have isolated it from jasmine flowers (Jasminum sambac) and tea leaves (Camellia sinensis), where it contributes to the characteristic scents by releasing aromatic volatiles upon enzymatic hydrolysis (Inagaki et al., 1995), (Guo et al., 1994), (Nishikitani et al., 1999).
Enzymatic Synthesis and Hydrolysis
The enzymatic synthesis and hydrolysis of Benzyl beta-primeveroside are crucial in releasing aroma compounds in tea leaves. β-Primeverosidase is a key enzyme that catalyzes this process, contributing to the distinctive flavors of oolong and black tea (Tsuruhami et al., 2005), (Mizutani et al., 2002).
Structural Studies
Studies have explored the crystal structures of β-primeverosidase in complex with disaccharide inhibitors, providing insights into its molecular architecture and substrate specificity. This research is significant for understanding how this enzyme contributes to volatile emissions in tea leaves (Saino et al., 2014).
Aroma Compound Synthesis
Benzyl beta-primeveroside is involved in the enzymatic synthesis of aroma compounds, such as the transfer reaction by Trichoderma longibrachiatum endoxylanase, creating various aroma compound xylosides (Kadi & Crouzet, 2006).
Future Directions
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-phenylmethoxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O10/c19-10-7-26-17(15(23)12(10)20)27-8-11-13(21)14(22)16(24)18(28-11)25-6-9-4-2-1-3-5-9/h1-5,10-24H,6-8H2/t10-,11-,12+,13-,14+,15-,16-,17+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGBNISMMIOPAZ-NWQIESHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156646 | |
Record name | Benzyl alcohol xylopyranosyl-(1-6)-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl beta-primeveroside | |
CAS RN |
130622-31-0 | |
Record name | Benzyl β-primeveroside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130622-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl alcohol xylopyranosyl-(1-6)-glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130622310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl alcohol xylopyranosyl-(1-6)-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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